Tricyclo[5.1.0.03,5]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo[5.1.0.03,5]octane: is a unique polycyclic hydrocarbon with the molecular formula C8H12. This compound is characterized by its rigid, cage-like structure, which consists of three fused cycloalkane rings. The distinctive geometry of this compound makes it an interesting subject of study in various fields of chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[5.1.0.03,5]octane typically involves the cyclization of suitable precursors under specific conditions. One common method is the photochemical cyclization of bicyclo[2.2.1]heptane derivatives. This process often requires ultraviolet light and a sensitizer to facilitate the formation of the tricyclic structure .
Industrial Production Methods
Industrial production of this compound is less common due to the specialized conditions required for its synthesis. advancements in photochemical reactors and continuous flow systems have made it possible to produce this compound on a larger scale. These methods often involve the use of high-intensity UV lamps and optimized reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Tricyclo[5.1.0.03,5]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones and carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons. Hydrogenation using palladium or platinum catalysts is a typical method.
Substitution: Halogenation and other substitution reactions can introduce functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Bromine (Br2) with light or other halogenating agents
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Scientific Research Applications
Chemistry
In chemistry, Tricyclo[5.1.0.03,5]octane is used as a model compound to study the effects of strain and rigidity on chemical reactivity. Its unique structure provides insights into the behavior of polycyclic systems and the influence of geometric constraints on reaction mechanisms .
Biology and Medicine
While direct applications in biology and medicine are limited, derivatives of this compound have been explored for their potential as bioactive molecules. The rigid framework can serve as a scaffold for designing drugs with specific spatial arrangements .
Industry
In the industrial sector, this compound and its derivatives are investigated for their potential use in materials science. The compound’s stability and unique properties make it a candidate for developing new polymers and advanced materials .
Mechanism of Action
The mechanism by which Tricyclo[5.1.0.03,5]octane exerts its effects is primarily related to its structural rigidity and strain. The compound’s cage-like structure imposes significant strain on the carbon-carbon bonds, influencing its reactivity. This strain can make the molecule more susceptible to certain types of reactions, such as ring-opening or rearrangement processes .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane: A simpler polycyclic compound with two fused rings.
Adamantane: Another polycyclic hydrocarbon with a more symmetrical structure.
Norbornane: A bicyclic compound with a similar level of strain but fewer rings.
Uniqueness
Tricyclo[5.1.0.03,5]octane stands out due to its three fused rings and the significant strain imposed by its structure. This makes it more reactive in certain chemical processes compared to its simpler counterparts. The unique geometry also provides valuable insights into the behavior of strained polycyclic systems .
Properties
CAS No. |
285-50-7 |
---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
tricyclo[5.1.0.03,5]octane |
InChI |
InChI=1S/C8H12/c1-5-3-7-2-8(7)4-6(1)5/h5-8H,1-4H2 |
InChI Key |
YZFVTGCKLQCIFB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC2CC3C1C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.